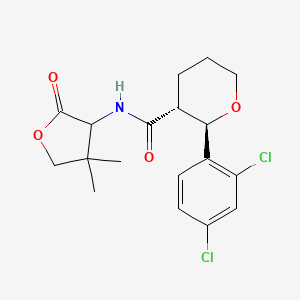
(3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate, also known as MTFB, is a chemical compound that has been widely used in scientific research due to its unique properties. MTFB is a member of the benzoate family and is a white crystalline solid that is soluble in organic solvents.
作用機序
The mechanism of action of (3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell signaling pathways. This compound has been shown to inhibit the activity of the protein kinase C (PKC) family of enzymes, which are involved in cell growth and division. Additionally, this compound has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) protein, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound has been shown to inhibit the activity of certain enzymes that are involved in oxidative stress and inflammation. In vivo studies have shown that this compound has anti-inflammatory and anti-tumor effects.
実験室実験の利点と制限
One of the advantages of using (3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate in lab experiments is its ability to inhibit the activity of certain enzymes and proteins that are involved in cell signaling pathways. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor effects, which make it a promising candidate for drug discovery. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.
将来の方向性
There are several future directions for the use of (3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate in scientific research. One potential direction is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research, such as neurodegenerative diseases and cardiovascular diseases.
合成法
(3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate is synthesized through a multi-step process that involves the reaction of 3-methylsulfonylphenylboronic acid with 2-(4-chlorophenyl)thiol in the presence of a palladium catalyst. This reaction produces 2-(4-chlorophenyl)sulfanyl-3-methylsulfonylphenylboronic acid, which is then reacted with 6-fluorobenzoic acid in the presence of a base to produce this compound.
科学的研究の応用
(3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate has been used in various scientific research studies due to its unique properties. One of the primary applications of this compound is in the field of drug discovery. This compound has been shown to have potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. Additionally, this compound has been studied for its ability to inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress.
特性
IUPAC Name |
(3-methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFO4S2/c1-28(24,25)16-5-2-4-14(12-16)26-20(23)19-17(22)6-3-7-18(19)27-15-10-8-13(21)9-11-15/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTVMZMSMCCOGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)OC(=O)C2=C(C=CC=C2SC3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

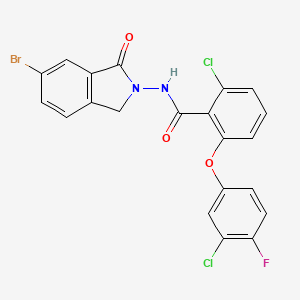
![2-(4-chlorophenyl)sulfanyl-6-fluoro-N-[3-(trifluoromethylsulfanyl)-1H-1,2,4-triazol-5-yl]benzamide](/img/structure/B7432859.png)
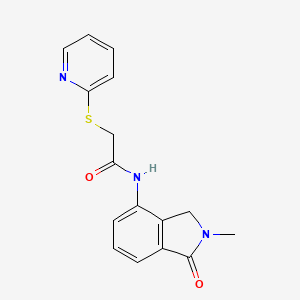
![N-[(3aS,6aR)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-5-yl]-2-(4-chlorophenyl)sulfanyl-6-fluorobenzamide](/img/structure/B7432876.png)
![2-(4-chlorophenyl)sulfanyl-6-fluoro-N-(7-oxo-6-azaspiro[3.4]octan-2-yl)benzamide](/img/structure/B7432887.png)
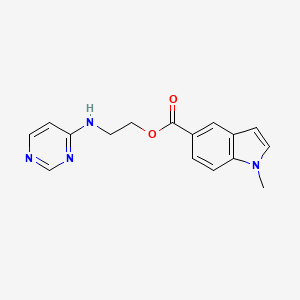
![Methyl 4-[[2-(4-chlorophenyl)sulfanyl-6-fluorobenzoyl]amino]-1,1-dioxothiolane-2-carboxylate](/img/structure/B7432901.png)
![2-(furan-2-yl)-N-[4-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B7432907.png)
![2-oxo-N-[3-(2-oxo-1H-imidazol-3-yl)phenyl]-1,3-oxazinane-4-carboxamide](/img/structure/B7432910.png)

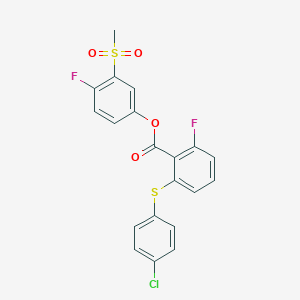
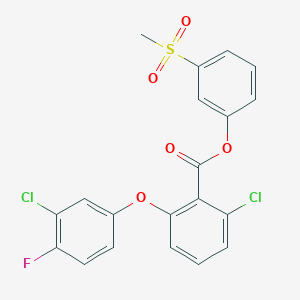
![(E)-N-(1,3-benzodioxol-5-yl)-N-[(2-prop-2-enoxyphenyl)methyl]-3-pyridin-3-ylprop-2-enamide](/img/structure/B7432945.png)
